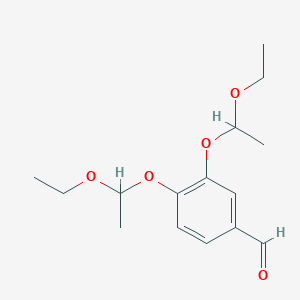

3,4-Bis(1-ethoxyethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

61854-90-8 |

|---|---|

Molecular Formula |

C15H22O5 |

Molecular Weight |

282.33 g/mol |

IUPAC Name |

3,4-bis(1-ethoxyethoxy)benzaldehyde |

InChI |

InChI=1S/C15H22O5/c1-5-17-11(3)19-14-8-7-13(10-16)9-15(14)20-12(4)18-6-2/h7-12H,5-6H2,1-4H3 |

InChI Key |

PGNKNFJJYDJGBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OC1=C(C=C(C=C1)C=O)OC(C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Bis 1 Ethoxyethoxy Benzaldehyde

Strategies for the Regioselective Protection of Dihydroxybenzaldehydes

When the starting material is 3,4-dihydroxybenzaldehyde (B13553), the protection of the two hydroxyl groups must be considered. While the target compound involves the protection of both hydroxyls, achieving selective protection at one position over the other is a common challenge in organic synthesis. The acidity of the phenolic hydroxyls often governs the selectivity. wikipedia.org For instance, studies on the regioselective protection of 3,4-dihydroxybenzaldehyde have shown that the 4-hydroxyl group can be selectively protected under certain conditions. nih.govorganic-chemistry.org This is often attributed to the electronic effects of the aldehyde group, which increases the acidity of the para-hydroxyl group relative to the meta-hydroxyl group.

For the synthesis of 3,4-Bis(1-ethoxyethoxy)benzaldehyde, non-selective protection is desired, meaning reaction conditions are set to ensure both hydroxyl groups react with the protecting agent, ethyl vinyl ether.

The "1-ethoxyethoxy" group is a type of acetal (B89532), specifically a hemiacetal ether. It is formed by the acid-catalyzed addition of a hydroxyl group to ethyl vinyl ether. wikipedia.orgclockss.org

The mechanism proceeds as follows:

Protonation of Ethyl Vinyl Ether: An acid catalyst protonates the terminal carbon of the double bond in ethyl vinyl ether, creating a resonance-stabilized oxocarbenium ion. This is the rate-determining step.

Nucleophilic Attack: The hydroxyl group of the dihydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbocation.

Deprotonation: A base (typically the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed ether, regenerating the catalyst and yielding the 1-ethoxyethoxy protected phenol.

This process is repeated for the second hydroxyl group to yield the final bis-protected product. The reaction is reversible and is driven to completion by using an excess of ethyl vinyl ether. wikipedia.org

The successful synthesis of this compound via the etherification of 3,4-dihydroxybenzaldehyde hinges on the careful optimization of reaction conditions. The goal is to achieve high yields of the bis-protected product while minimizing side reactions.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. Mild acid catalysts are typically employed to prevent the degradation of the sensitive aldehyde functionality.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 3,4-Dihydroxybenzaldehyde | The catechol structure with a pre-existing aldehyde group. |

| Protecting Agent | Ethyl vinyl ether (excess) | Serves as the source of the 1-ethoxyethoxy group; excess drives the equilibrium towards the product. wikipedia.org |

| Catalyst | Pyridinium (B92312) p-toluenesulfonate (PPTS), p-Toluenesulfonic acid (TsOH) (catalytic amount) | Mild acidic conditions favor acetal formation without promoting side reactions. |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Inert solvents that dissolve the reactants and do not interfere with the reaction. |

| Temperature | 0 °C to room temperature | Low to moderate temperatures are sufficient and help control the reaction rate and selectivity. |

| Work-up | Aqueous basic wash (e.g., NaHCO₃ solution) | Neutralizes the acid catalyst to stop the reaction and prevent deprotection during purification. |

Formylation Approaches for Benzaldehyde (B42025) Core Elaboration

When the synthesis begins with protected catechol (1,2-bis(1-ethoxyethoxy)benzene), a formylation step is required to introduce the aldehyde group. The two 1-ethoxyethoxy groups are strong electron-donating groups, which highly activate the aromatic ring towards electrophilic aromatic substitution. chemistrysteps.com The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of such electron-rich aromatic compounds. organic-chemistry.orgjk-sci.comwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃). chemistrysteps.comijpcbs.com

The reaction mechanism involves:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [CH₃)₂N=CHCl]⁺. wikipedia.org

Electrophilic Attack: The electron-rich 1,2-bis(1-ethoxyethoxy)benzene attacks the Vilsmeier reagent, forming a new C-C bond and a resonance-stabilized cation (sigma complex).

Aromatization: A base (like DMF) removes a proton from the ring, restoring aromaticity.

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound. jk-sci.com

| Parameter | Reagent/Condition | Purpose |

|---|---|---|

| Starting Material | 1,2-Bis(1-ethoxyethoxy)benzene | The activated aromatic core for electrophilic substitution. |

| Formylating System | Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) | React to form the Vilsmeier reagent in situ. chemistrysteps.com |

| Solvent | DMF or an inert solvent like Dichloromethane | DMF can serve as both reagent and solvent. |

| Temperature | 0 °C to 100 °C | Reaction temperature depends on the reactivity of the substrate; typically started cold and may require heating. jk-sci.com |

| Work-up | Aqueous sodium acetate (B1210297) or sodium hydroxide (B78521) solution | Hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the reaction mixture. |

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects can be optimized for a more environmentally benign process.

Atom Economy: The protection step, involving the addition of ethyl vinyl ether, has excellent atom economy as the entire molecule is incorporated into the product. Formylation reactions like the Vilsmeier-Haack, however, generate stoichiometric amounts of waste (e.g., phosphate (B84403) salts and amine hydrochlorides).

Safer Solvents: Traditional solvents like dichloromethane (DCM) are effective but pose environmental and health risks. Exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could reduce the environmental impact.

Catalysis: The use of catalytic amounts of acid for the protection step aligns with green principles. For formylation, while the Vilsmeier-Haack reaction is not catalytic, other methods using catalytic systems could be explored, though they may be less efficient for this specific transformation.

Energy Efficiency: Conducting reactions at ambient temperature, as is often possible for the protection step, reduces energy consumption. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve energy efficiency, particularly in the formylation step.

By focusing on these areas, the synthesis of this compound can be made more sustainable and efficient.

Protecting Group Chemistry of the 1 Ethoxyethoxy Ee Ethers

Introduction and Formation of 1-Ethoxyethoxy Acetals

The 1-ethoxyethoxy (EE) group is an acetal (B89532) used for the protection of alcohols. youtube.com Like other acetals, it serves to mask the hydroxyl group's reactivity, particularly its acidic proton and nucleophilicity, which could be incompatible with many synthetic transformations, such as those involving Grignard reagents or strong bases. masterorganicchemistry.com

The formation of a 1-ethoxyethoxy ether, a type of acetal, is typically achieved through the acid-catalyzed addition of an alcohol to ethyl vinyl ether. youtube.comlibretexts.org This reaction is reversible and follows the general mechanism for acetal formation. libretexts.orglibretexts.org The process is initiated by the protonation of the ethyl vinyl ether by an acid catalyst, which increases the electrophilicity of the double bond. khanacademy.org The alcohol then acts as a nucleophile, attacking the electron-deficient carbon. libretexts.orgkhanacademy.org A subsequent deprotonation step yields the final 1-ethoxyethoxy ether product. libretexts.org To drive the reaction to completion, conditions that favor the forward reaction are employed, such as using an excess of the alcohol or removing byproducts. pressbooks.pub

The reaction to form an EE ether from an alcohol can be summarized as follows:

R-OH + CH₂=CHOCH₂CH₃ (Ethyl vinyl ether) --(H⁺ catalyst)--> R-O-CH(CH₃)OCH₂CH₃

A variety of acid catalysts can be employed for this transformation, ranging from strong inorganic acids to milder acidic resins. conicet.gov.ar

It is important to note that the formation of the 1-ethoxyethoxy group introduces a new stereocenter into the molecule, which can result in a mixture of diastereomers. beilstein-journals.org This is a crucial consideration in the synthesis of complex chiral molecules.

Orthogonality and Stability Profiles of EE Groups in Diverse Reaction Environments

Orthogonal protection is a powerful strategy in complex synthesis that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.orguchicago.edu This is achieved by using groups that are cleaved under mutually exclusive conditions. uchicago.edu The 1-ethoxyethoxy (EE) protecting group demonstrates useful orthogonality with several other common classes of protecting groups due to its specific stability profile.

The EE group is characterized by its high sensitivity to acidic conditions. uwindsor.carsc.org However, it exhibits significant stability under neutral and, notably, basic conditions. beilstein-journals.orgrsc.org This stability allows for reactions such as base-mediated hydrolysis of esters (e.g., benzoyl groups) to be performed without cleaving the EE ether. beilstein-journals.org

Furthermore, EE ethers are stable to reagents that cleave silyl (B83357) ethers. beilstein-journals.org Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are most commonly removed using a source of fluoride (B91410) ions, like tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.orgmasterorganicchemistry.comwikipedia.org The EE group is completely stable to these conditions, allowing for the selective deprotection of a silyl ether while the EE-protected alcohol remains intact. beilstein-journals.org

Conversely, the acid lability of the EE group allows for its removal under conditions that would leave more robust groups, such as benzyl (B1604629) (Bn) ethers, untouched. uwindsor.caorganic-chemistry.org Benzyl ethers are typically cleaved via hydrogenolysis (e.g., using H₂ over a palladium catalyst), a method to which acetals like the EE ether are stable. uwindsor.caorganic-chemistry.org

This differential stability makes the EE group a valuable component of an orthogonal protection strategy, as summarized in the table below.

| Protecting Group | Cleavage Conditions | Stability of EE Group | Orthogonal? |

| 1-Ethoxyethyl (EE) | Mild Acid (e.g., Acetic Acid, PPTS) | - | - |

| Benzoyl (Bz) | Base (e.g., NaOMe) | Stable beilstein-journals.org | Yes |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride Ion (e.g., TBAF) beilstein-journals.org | Stable beilstein-journals.org | Yes |

| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) organic-chemistry.org | Stable uwindsor.ca | Yes |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) thieme-connect.de | Stable | Yes |

Methodologies for Selective Deprotection of EE Ethers

The removal of the 1-ethoxyethoxy (EE) protecting group is accomplished by acid-catalyzed hydrolysis. youtube.com The reaction is the reverse of its formation, where protonation of one of the ether oxygens converts it into a good leaving group, initiating the cleavage back to the parent alcohol and byproducts. masterorganicchemistry.com

The lability of the EE group is comparable to that of other acetaldehyde-derived acetals, such as the tetrahydropyranyl (THP) group. beilstein-journals.orgthieme-connect.de Deprotection can be achieved under very mild acidic conditions, which helps to preserve other acid-sensitive functionalities within the molecule. thieme-connect.de The choice of acid and reaction conditions can be tuned to achieve selectivity.

Common reagents and conditions for the cleavage of EE ethers include:

Aqueous Acetic Acid: A solution of acetic acid in a water/THF mixture is often sufficient to cleave the EE group at room temperature or with gentle heating. uwindsor.cathieme-connect.de

Pyridinium (B92312) p-toluenesulfonate (PPTS): PPTS is a mild and selective acidic catalyst often used in an alcohol solvent like ethanol (B145695) or methanol. thieme-connect.de It is particularly useful for substrates containing other acid-labile groups.

Dilute Mineral Acids: Very dilute solutions of strong acids like hydrochloric acid (HCl) can also be used, although they offer less selectivity compared to milder reagents. libretexts.org

The relative lability of the EE group compared to other acid-sensitive protecting groups is a key consideration for selective deprotection. For instance, EE ethers are generally more acid-labile than methoxymethyl (MOM) ethers, which require stronger acidic conditions for removal. uwindsor.cathieme-connect.de The relative rate of acidic cleavage for various acetal and silyl ethers is generally influenced by steric and electronic factors. wikipedia.org

The table below provides a comparison of conditions for the deprotection of EE and other common hydroxyl protecting groups.

| Protecting Group | Typical Deprotection Reagent(s) | Relative Lability to Acid |

| 1-Ethoxyethyl (EE) | Acetic acid/H₂O; PPTS/EtOH thieme-connect.de | High |

| Tetrahydropyranyl (THP) | Acetic acid/H₂O; PPTS/EtOH thieme-connect.de | High (similar to EE) |

| tert-Butyldimethylsilyl (TBDMS) | HF, Acetic Acid, TBAF wikipedia.org | Moderate |

| Triethylsilyl (TES) | Acetic Acid, K₂CO₃/MeOH wikipedia.org | Moderate (more labile than TBDMS) |

| Methoxymethyl (MOM) | Dilute HCl; Lewis Acids (e.g., BBr₃) thieme-connect.demasterorganicchemistry.com | Low |

| Benzyl (Bn) | H₂/Pd-C; Strong Acids organic-chemistry.org | Very Low (cleaved by other means) |

This selective cleavability under mild acidic conditions underscores the utility of the 1-ethoxyethoxy ether in the strategic execution of complex organic syntheses.

Applications of 3,4 Bis 1 Ethoxyethoxy Benzaldehyde in Complex Organic Synthesis

Role as an Intermediate in Multi-Step Total Syntheses

The construction of natural products and pharmaceuticals often involves the assembly of multiple fragments and the careful orchestration of functional group transformations. In this context, a stable, yet readily deprotectable, building block like 3,4-Bis(1-ethoxyethoxy)benzaldehyde can be instrumental.

Precursor for Natural Product Synthesis

While the direct total synthesis of natural products using this compound is not extensively reported, its structural motif is a cornerstone of many natural products. The 3,4-dihydroxybenzaldehyde (B13553) core is found in numerous alkaloids, flavonoids, and other classes of bioactive compounds. The use of the EE-protected version is a strategic choice when planning synthetic routes to such molecules, particularly in cases where other protecting groups (like benzyl (B1604629) or silyl (B83357) ethers) might prove unsuitable due to the conditions required for their removal. For instance, in syntheses targeting complex macrocyclic bisbibenzyls, where multiple phenolic hydroxyls must be differentiated, the selection of an appropriate protecting group strategy is paramount. The challenges in these syntheses underscore the potential for acetal (B89532) protecting groups like 1-ethoxyethoxy.

Building Block for Pharmaceutical Intermediate Production

Similarly, in the pharmaceutical industry, the catechol moiety is a recognized pharmacophore. The ability to introduce this functionality in a masked form allows for greater flexibility in the synthesis of drug candidates. This compound can serve as a precursor to key pharmaceutical intermediates. For example, its aldehyde functionality can be used to build side chains or link to other molecular scaffolds before the catechol is revealed for further functionalization or to act as a crucial binding element with a biological target.

Contribution to Heterocyclic Compound Synthesis

The aldehyde group of this compound is a key functional handle for participating in a wide array of cyclization reactions to form diverse heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Dihydroisoquinolines, Quinazolinones, Indoles, Thiazolines)

The synthesis of nitrogen-containing heterocycles frequently involves the condensation of an aldehyde with a nitrogen-based nucleophile.

Dihydroisoquinolines: In Pictet-Spengler or Bischler-Napieralski type reactions, an appropriately substituted phenethylamine (B48288) can react with an aldehyde. Using this compound would yield a dihydroisoquinoline core bearing the protected catechol moiety, ready for elaboration into various alkaloids.

Indoles: Condensation reactions between anilines or related compounds and aldehydes are common routes to indole (B1671886) scaffolds. For instance, a reaction with a substituted aniline (B41778) could lead to a Schiff base, which can then undergo cyclization to form an indole ring functionalized with the protected dihydroxybenzyl group.

Thiazolines: Thiazolines can be synthesized via the condensation of a β-aminothiol with an aldehyde. The reaction with this compound would produce a thiazoline (B8809763) with the potential for conversion into bioactive molecules or fluorescent probes after deprotection.

Synthesis of Oxygen-Containing Heterocycles (e.g., Dihydrofurans, Crown Ethers)

The catechol unit, once deprotected, is a classical building block for oxygen-containing macrocycles, while the aldehyde can participate in forming other oxygen heterocycles.

Dihydrofurans: Various methods exist for the synthesis of dihydrofurans involving the reaction of aldehydes with other reagents under photoredox or other catalytic conditions.

Crown Ethers: Catechol and its derivatives are fundamental precursors for the synthesis of benzocrown ethers. A typical synthesis involves the reaction of 3,4-dihydroxybenzaldehyde (obtained after deprotection of the EE groups) with a suitable dihalide or ditosylate of a polyethylene (B3416737) glycol chain under Williamson ether synthesis conditions. The aldehyde group provides a functional handle for further modification of the resulting crown ether.

Utilization in Supramolecular Chemistry and Macrocycle Construction

The field of supramolecular chemistry relies on molecules capable of non-covalent interactions to form larger, organized structures. The catechol unit is an excellent hydrogen-bond donor and can coordinate with metal ions, making this compound a valuable precursor for components of supramolecular systems.

The synthesis of complex macrocycles often involves the stepwise connection of several building blocks. The aldehyde functionality allows for the formation of imine or other linkages, while the protected diols can be part of the macrocyclic backbone itself after deprotection and subsequent cyclization reactions, for example, through etherification. Patents have described the use of ethoxyethyl ether as a protecting group for 3,4-dihydroxybenzaldehyde in the creation of tripodal catechol derivatives intended for surface functionalization, highlighting its role in constructing complex, multi-component molecular systems.

Synthesis of Podands and Crown Ether Analogs

Crown ethers and their acyclic analogs, known as podands, are classes of compounds renowned for their ability to selectively bind cations. The synthesis of these molecules often involves the Williamson ether synthesis, where a diol is reacted with a dihalide or ditosylate. This compound is a suitable precursor for creating the aromatic diol portion of these macrocycles.

A general synthetic strategy involves the initial reduction of the aldehyde group to a primary alcohol. This transformation can be readily achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting benzylic alcohol can then be further elaborated. For instance, reaction with a reagent like tosyl chloride would convert the alcohol into a good leaving group, which can then be used in cyclization reactions.

Alternatively, the aldehyde can undergo a condensation reaction with another molecule containing two nucleophilic groups. In a key step for forming larger macrocycles, two equivalents of the derived 3,4-bis(1-ethoxyethoxy)benzyl alcohol can be coupled with a dihalide or ditosylate, such as oligoethylene glycol ditosylate, under basic conditions to form a podand. Subsequent deprotection of the ethoxyethyl groups would yield a dihydroxy-substituted podand capable of ion coordination. The synthesis of crown ethers can be achieved by intramolecular cyclization or by condensation of two different components, one containing the catechol-derived unit and another forming the remainder of the macrocyclic ring. kyoto-u.ac.jpcsic.estdl.org The synthesis of larger crown ethers often benefits from high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. tdl.orgresearchgate.net

Table 1: Representative Reaction for Podand Precursor Synthesis

| Step | Reactant(s) | Reagent(s) | Product | Typical Conditions |

| 1 | This compound | Sodium Borohydride (NaBH₄) | (3,4-Bis(1-ethoxyethoxy)phenyl)methanol | Methanol, 0°C to rt |

| 2 | (3,4-Bis(1-ethoxyethoxy)phenyl)methanol | Triethylene glycol ditosylate, Sodium Hydride (NaH) | Acyclic Podand | Anhydrous THF, reflux |

Application in Asymmetric Synthesis and Stereocontrol

The aldehyde group is one of the most versatile functional groups in organic chemistry, particularly as a substrate in asymmetric transformations to create chiral molecules. This compound can serve as a prochiral substrate in numerous catalytic asymmetric reactions, enabling the synthesis of enantiomerically enriched secondary alcohols. researchgate.netbeilstein-journals.org

A prominent example is the catalytic asymmetric allylation, which adds an allyl group across the carbon-oxygen double bond of the aldehyde. Using a chiral catalyst, this reaction can proceed with high enantioselectivity to produce a homoallylic alcohol. researchgate.net The resulting chiral alcohol is a valuable synthetic intermediate, as the double bond can be further functionalized. The ethoxyethyl-protected catechol moiety remains intact throughout this process and its steric bulk may influence the stereochemical outcome of the reaction.

Another important transformation is the asymmetric Henry (nitroaldol) reaction, where a nitroalkane adds to the aldehyde in the presence of a chiral catalyst to form a β-nitro alcohol. mdpi.com These products are highly valuable as they can be converted into chiral β-amino alcohols or α-hydroxy ketones. The choice of chiral ligand and metal catalyst is crucial for achieving high levels of stereocontrol. mdpi.com

Table 2: Representative Asymmetric Reaction using an Aldehyde Substrate

| Reaction Name | Substrates | Chiral Catalyst Example | Product Type | Potential Stereocontrol |

| Asymmetric Allylation | This compound, Allylating Agent (e.g., Allyltributyltin) | (S)-BINOL/Ti(Oi-Pr)₄ Complex researchgate.net | Chiral Homoallylic Alcohol | High enantioselectivity (e.g., >90% ee) |

| Asymmetric Henry Reaction | This compound, Nitromethane | Chiral Bis(β-amino alcohol)-Cu(II) Complex mdpi.com | Chiral β-Nitro Alcohol | High enantioselectivity and diastereoselectivity |

The utility of this compound in these reactions underscores its role as a valuable building block for synthesizing complex, stereodefined molecules that can serve as fragments in the total synthesis of natural products or as components of chiral materials.

Reactivity and Chemical Transformations of 3,4 Bis 1 Ethoxyethoxy Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 3,4-Bis(1-ethoxyethoxy)benzaldehyde is a versatile functional handle that can undergo a variety of transformations typical of aromatic aldehydes. These include oxidation, reduction, and carbon-carbon bond-forming reactions. The presence of the bulky ethoxyethoxy protecting groups may sterically influence the approach of reagents to the aldehyde, potentially affecting reaction rates and stereoselectivity compared to less hindered benzaldehydes.

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 3,4-bis(1-ethoxyethoxy)benzoic acid. This transformation can be achieved using a range of oxidizing agents. Given that the ethoxyethoxy protecting groups are sensitive to strong acid, mild oxidation conditions are generally preferred to avoid premature deprotection.

Commonly employed reagents for such oxidations of protected benzaldehydes include:

Potassium permanganate (B83412) (KMnO₄) under neutral or slightly basic conditions.

Chromium-based reagents , such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), in aprotic solvents.

Silver oxide (Ag₂O) , often used for the selective oxidation of aldehydes in the presence of other sensitive functional groups.

The general transformation is depicted below:

Reaction Scheme for the Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product |

| KMnO₄ | Acetone/water, neutral pH | 3,4-Bis(1-ethoxyethoxy)benzoic acid |

| PCC | Dichloromethane (B109758) (CH₂Cl₂) | 3,4-Bis(1-ethoxyethoxy)benzoic acid |

| Ag₂O | Ethanol (B145695)/water | 3,4-Bis(1-ethoxyethoxy)benzoic acid |

The data in this table is illustrative of general oxidation reactions for protected benzaldehydes and has been adapted for this compound based on established chemical principles.

The aldehyde can be readily reduced to the corresponding primary alcohol, [3,4-bis(1-ethoxyethoxy)phenyl]methanol. This reduction is typically accomplished using hydride reagents. The choice of reducing agent can be tailored based on the desired selectivity and reaction conditions.

Key reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) , a mild reducing agent that is highly selective for aldehydes and ketones. It is typically used in alcoholic solvents like ethanol or methanol.

Lithium aluminum hydride (LiAlH₄) , a much stronger reducing agent that will also reduce esters, carboxylic acids, and other functional groups. Its use would be appropriate if other reducible groups are absent or also targeted for reduction.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Reaction Scheme for the Reduction of this compound

| Reducing Agent | Typical Conditions | Product |

| NaBH₄ | Methanol or Ethanol | [3,4-Bis(1-ethoxyethoxy)phenyl]methanol |

| LiAlH₄ | Diethyl ether or THF, followed by aqueous workup | [3,4-Bis(1-ethoxyethoxy)phenyl]methanol |

| H₂/Pd-C | Ethanol, room temperature | [3,4-Bis(1-ethoxyethoxy)phenyl]methanol |

The data in this table represents typical reduction reactions for substituted benzaldehydes and is applied here to this compound based on general organic chemistry principles.

This compound, lacking α-hydrogens, can act as an electrophilic partner in crossed aldol (B89426) condensations with enolizable ketones or aldehydes. These reactions are typically base-catalyzed, with the base abstracting an α-proton from the reaction partner to form a nucleophilic enolate, which then attacks the carbonyl carbon of the benzaldehyde (B42025) derivative. Subsequent dehydration of the resulting β-hydroxy carbonyl compound often occurs, especially with heating, to yield a conjugated α,β-unsaturated system.

For example, in a reaction with acetone, the initial aldol adduct would be 4-hydroxy-4-(3,4-bis(1-ethoxyethoxy)phenyl)butan-2-one, which would readily dehydrate to form 4-(3,4-bis(1-ethoxyethoxy)phenyl)but-3-en-2-one.

General Scheme for the Aldol Condensation of this compound with a Ketone

| Reactant | Base | Product (after dehydration) |

| Acetone | NaOH or KOH | 4-(3,4-Bis(1-ethoxyethoxy)phenyl)but-3-en-2-one |

| Acetophenone | NaOH or KOH | 1-(3,4-Bis(1-ethoxyethoxy)phenyl)-3-phenylprop-2-en-1-one |

The products listed are based on the established outcomes of aldol condensations between benzaldehyde derivatives and the specified ketones.

While the aldehyde functionality itself does not directly participate in standard cross-coupling reactions like Suzuki or Heck, the aromatic ring of this compound can be functionalized prior to the introduction of the aldehyde or the aldehyde can be derived from a group that does participate. For instance, a bromo- or iodo-substituted version of the protected catechol could undergo cross-coupling, followed by formylation to yield a derivative of this compound.

Alternatively, modern advancements in catalysis have shown that aldehydes can sometimes be used in reductive coupling reactions, though specific examples with this substrate are not prevalent in the literature.

Modifications at the Protected Phenolic Positions (excluding deprotection)

The ethoxyethoxy protecting groups are generally stable to a wide range of reagents that are not strongly acidic. This stability allows for chemical transformations to occur at other parts of the molecule. However, direct modification of the acetal (B89532) groups themselves, without causing deprotection, is not a common synthetic strategy. The primary purpose of these groups is to mask the reactivity of the phenolic hydroxyls. Any reaction targeting the acetal would likely lead to its cleavage, liberating the free catechol. Therefore, synthetic routes are designed to perform necessary modifications on the aromatic ring or other substituents either before the protection step or after a planned deprotection.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 3,4-Bis(1-ethoxyethoxy)benzaldehyde, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the two 1-ethoxyethoxy protecting groups. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.8 ppm, due to the deshielding effect of the carbonyl group.

The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at the C2 position, being ortho to the aldehyde group, is expected to be a doublet. The proton at C6, which is ortho to the C4-oxygen and meta to the aldehyde, will likely appear as a doublet of doublets. The proton at C5, situated between the two oxygen-containing substituents, is also expected to be a doublet.

The two 1-ethoxyethoxy groups will give rise to a set of signals. The methine proton (O-CH(CH₃)-O) of the acetal (B89532) moiety is expected to be a quartet, coupled to the adjacent methyl protons. The methyl protons of this part of the group will, in turn, appear as a doublet. The methylene (B1212753) protons (-O-CH₂-CH₃) of the ethoxy group will present as a quartet, coupled to the terminal methyl protons, which will appear as a triplet.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aldehydic H (CHO) | ~9.8 | Singlet | - |

| Aromatic H (C2-H) | ~7.4 | Doublet | ~2.0 |

| Aromatic H (C6-H) | ~7.3 | Doublet of Doublets | ~8.5, 2.0 |

| Aromatic H (C5-H) | ~7.0 | Doublet | ~8.5 |

| Acetal CH (O-CH(CH₃)-O) | ~5.4 | Quartet | ~5.0 |

| Ethoxy CH₂ (-O-CH₂-CH₃) | ~3.7 | Quartet | ~7.0 |

| Acetal CH₃ (O-CH(CH₃)-O) | ~1.5 | Doublet | ~5.0 |

| Ethoxy CH₃ (-O-CH₂-CH₃) | ~1.2 | Triplet | ~7.0 |

Note: The exact chemical shifts and coupling constants are predictive and based on values reported for structurally similar compounds.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing around δ 191 ppm. The aromatic carbons will have distinct signals based on their substitution pattern. The carbons bearing the oxygen substituents (C3 and C4) will be shifted downfield compared to the unsubstituted aromatic carbons.

The carbons of the 1-ethoxyethoxy groups will also have characteristic chemical shifts. The acetal carbon (O-CH(CH₃)-O) is expected around δ 100 ppm, while the methylene carbon of the ethoxy group (-O-CH₂-CH₃) will be in the region of δ 60-65 ppm. The methyl carbons of both the acetal and ethoxy moieties will appear in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehydic C (CHO) | ~191 |

| Aromatic C (C1) | ~130 |

| Aromatic C (C2) | ~112 |

| Aromatic C (C3) | ~149 |

| Aromatic C (C4) | ~153 |

| Aromatic C (C5) | ~114 |

| Aromatic C (C6) | ~127 |

| Acetal CH (O-CH(CH₃)-O) | ~100 |

| Ethoxy CH₂ (-O-CH₂-CH₃) | ~62 |

| Acetal CH₃ (O-CH(CH₃)-O) | ~20 |

| Ethoxy CH₃ (-O-CH₂-CH₃) | ~15 |

Note: The exact chemical shifts are predictive and based on values reported for structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between protons, for instance, between the aromatic protons on adjacent carbons and between the protons within the ethoxy and the 1-ethoxyethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the aldehydic proton to the aromatic carbons C1, C2, and C6, and from the acetal methine proton to the aromatic carbon it is attached to (C3 or C4).

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₅H₂₂O₅).

The fragmentation pattern would likely involve the loss of the protecting groups. Key fragmentation pathways could include the loss of an ethoxy radical (-OCH₂CH₃), an acetaldehyde (B116499) molecule (CH₃CHO) from the acetal group, or the entire 1-ethoxyethoxy group. The loss of the formyl group (-CHO) is also a common fragmentation for benzaldehydes.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Origin |

| 282 | [M]⁺ | Molecular ion |

| 253 | [M - CHO]⁺ | Loss of the formyl group |

| 209 | [M - OCH₂CH₃ - CH₃CHO]⁺ | Loss of an ethoxy group and acetaldehyde |

| 193 | [M - CH(OCH₂CH₃)CH₃]⁺ | Loss of a 1-ethoxyethoxy group |

| 165 | [M - CHO - CH(OCH₂CH₃)CH₃]⁺ | Loss of formyl and a 1-ethoxyethoxy group |

| 137 | [M - 2 x CH(OCH₂CH₃)CH₃ + H]⁺ | Loss of both protecting groups |

Note: The relative intensities of these fragments would depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic ring, and ether linkages.

A strong absorption band for the C=O stretch of the aldehyde is expected in the region of 1700-1680 cm⁻¹. The C-H stretch of the aldehyde group typically appears as two weak bands around 2850 and 2750 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. The most prominent feature related to the protecting groups will be the strong C-O stretching vibrations of the ether and acetal functionalities, expected in the range of 1250-1000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (ethoxyethoxy groups) |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1700-1680 | C=O stretch | Aldehyde |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-O stretch | Ether and Acetal |

X-ray Crystallography for Solid-State Structural Determination (of derivatives or related compounds)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While there is no specific X-ray crystal structure reported for this compound in the searched literature, analysis of a structurally similar compound, 3,4-bis(prop-2-yn-1-yloxy)benzaldehyde, offers valuable insights.

The crystal structure of this related compound reveals a nearly planar benzaldehyde (B42025) core. The dihedral angles between the benzene ring and the substituent groups would be of particular interest in the case of this compound. It is expected that the two 1-ethoxyethoxy groups would adopt conformations that minimize steric hindrance. Intermolecular interactions, such as C-H···O hydrogen bonds, would likely play a significant role in the crystal packing. If a suitable crystal of this compound or a derivative could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details, thus offering the ultimate confirmation of its molecular structure.

Computational and Theoretical Investigations of 3,4 Bis 1 Ethoxyethoxy Benzaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are used to determine the optimized molecular geometry and predict a variety of properties of a molecule. For aromatic aldehydes, DFT methods like B3LYP, combined with basis sets such as 6-311++G(d,p), have been successfully used to calculate geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties. researchgate.netrasayanjournal.co.in

For a molecule like 3,4-Bis(1-ethoxyethoxy)benzaldehyde, DFT calculations would begin with the optimization of its three-dimensional structure to find the most stable conformation (the lowest energy state). From this optimized geometry, a wealth of information can be derived. For instance, theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental spectra to confirm the molecular structure. Thermodynamic properties such as entropy, heat capacity, and zero-point energy can also be computed. researchgate.netrasayanjournal.co.in

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for elucidating the intricate details of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a chemical transformation. For benzaldehyde (B42025) derivatives, this can include studying their role in synthesis or their degradation pathways.

While specific reaction mechanisms involving this compound are not detailed in the available literature, computational studies on related compounds demonstrate how this would be approached. For example, modeling could be used to investigate the reactivity of the aldehyde group in nucleophilic addition reactions or the stability of the ethoxyethoxy protecting groups under various conditions. By calculating the energy barriers for different possible pathways, the most likely reaction mechanism can be determined. This predictive capability is crucial for designing new synthetic routes and understanding the chemical behavior of the compound.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is more reactive and less stable. researchgate.net For substituted benzaldehydes, these orbitals are typically delocalized over the benzene (B151609) ring and the aldehyde group. researchgate.netconicet.gov.ar

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons. In an MEP map, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive electrostatic potential and are prone to nucleophilic attack. researchgate.net For a benzaldehyde derivative, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential (red), making it a site for electrophilic interaction, whereas the aldehyde proton and the aromatic protons might show positive potential (blue). researchgate.net

To illustrate the typical data obtained from such analyses, the following table presents representative HOMO-LUMO energy values for related benzaldehyde compounds, as specific data for this compound is not available.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-(Dimethylamino)benzaldehyde | B3LYP/6-31G(d,p) | -5.67 | -1.58 | 4.09 |

| 3-Ethoxy-4-hydroxybenzaldehyde | B3LYP/6-311++G(d,p) | -6.21 | -1.93 | 4.28 |

This table presents representative data from computational studies on similar compounds to illustrate the parameters discussed. researchgate.netconicet.gov.ar

These computational approaches provide a detailed understanding of the chemical and electronic nature of this compound and its derivatives, guiding further experimental work and application development.

Future Research Directions and Emerging Synthetic Applications

Development of Novel Synthetic Routes

While the synthesis of 3,4-Bis(1-ethoxyethoxy)benzaldehyde can be conceptually straightforward—involving the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde (B13553) with ethyl vinyl ether under acidic catalysis—future research could focus on developing more efficient, sustainable, and one-pot synthetic procedures.

Furthermore, exploring enzymatic or chemo-enzymatic routes for the synthesis of this compound could offer a greener alternative to traditional chemical methods. While biocatalysis has been extensively used for the reduction of benzaldehydes, its application in the synthesis of such protected catechols is an area ripe for exploration. tandfonline.comtandfonline.comscielo.org.mx

Exploration of New Reactivity Profiles

The reactivity of this compound is dominated by the interplay between the aldehyde group and the acetal-protected catechol. The acetal (B89532) groups are stable under neutral to strongly basic conditions, which allows for a wide range of chemical transformations to be performed on the aldehyde functionality without affecting the protected hydroxyls. libretexts.orglibretexts.orgchemistrysteps.com

Future research should focus on systematically exploring the reactivity of the aldehyde group in this specific context. This includes its participation in various condensation reactions, such as Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions, to generate a library of novel compounds. nih.gov The resulting products, with their latent catechol functionality, could be valuable intermediates in the synthesis of natural products and pharmaceuticals.

A particularly interesting avenue for research is the selective C-H functionalization of the aromatic ring. researchgate.netnih.gov The directing-group ability of the aldehyde, potentially in a transiently modified form, could be exploited to introduce substituents at specific positions on the benzene (B151609) ring. researchgate.netresearchgate.net The electronic effects of the bis(ethoxyethoxy) substituents would also play a crucial role in determining the regioselectivity of such reactions.

The acid-labile nature of the ethoxyethoxy groups is a key feature that can be exploited in multi-step syntheses. nih.govorganic-chemistry.org A reaction sequence could involve modifications at the aldehyde and/or the aromatic ring, followed by a final deprotection step under mild acidic conditions to reveal the catechol moiety. This strategy would provide access to a diverse range of functionalized 3,4-dihydroxybenzaldehyde derivatives that are otherwise difficult to synthesize.

Integration into Advanced Materials Synthesis

The unique bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. Benzaldehyde-functionalized polymers have been shown to self-assemble into well-defined nanostructures, such as vesicles and micelles. researchgate.netresearchgate.netwustl.edu

Future research could focus on the polymerization of monomers derived from this compound. The resulting polymers would possess pendant benzaldehyde (B42025) groups that can be used for post-polymerization modification, such as crosslinking or the attachment of functional molecules. researchgate.net The ability to deprotect the catechol groups after polymerization would introduce a new level of functionality, allowing for the creation of "smart" materials that can respond to changes in pH. nih.gov For example, the deprotected catechol units could serve as metal-chelating sites, leading to the formation of coordination polymers and gels with interesting electronic and mechanical properties.

The integration of this compound into degradable polymer backbones is another promising area. ntu.edu.sg The aldehyde functionality could be incorporated into polymer chains through various polymerization techniques. acs.org Subsequent deprotection of the catechol groups could trigger changes in the polymer's properties or even lead to its degradation, offering a pathway to environmentally benign materials.

Applications in Chemo- and Biocatalysis

The structural features of this compound suggest its potential utility in both chemo- and biocatalysis. In the realm of biocatalysis, substituted benzaldehydes are known substrates for various enzymes, particularly reductases that convert them to the corresponding benzyl (B1604629) alcohols. tandfonline.comtandfonline.comscielo.org.mxresearchgate.netredalyc.org Research could be directed towards evaluating this compound as a substrate for a range of oxidoreductases. The steric and electronic properties of the ethoxyethoxy groups would likely influence substrate recognition and catalytic efficiency. The resulting chiral benzyl alcohol, with its protected catechol moiety, could be a valuable building block for asymmetric synthesis.

In chemocatalysis, the aldehyde group can act as a directing group in transition-metal-catalyzed reactions, facilitating the functionalization of the aromatic ring. researchgate.netnih.govresearchgate.netbeilstein-journals.org Future studies could explore the use of this compound in such catalytic transformations. The acetal-protected catechol could also serve as a ligand for metal catalysts after deprotection, potentially enabling the development of novel catalytic systems for a variety of organic transformations. For example, Schiff base complexes formed from the deprotected aldehyde and a primary amine could be used as ligands in catalytic oxidation reactions. mdpi.com

The ability to immobilize catalysts derived from this molecule onto solid supports is another area worthy of investigation. The functional groups present in the molecule could be used to anchor it to a polymer or inorganic support, leading to the development of recyclable and more sustainable catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.